molecular formula C13H10F3NO B6082562 {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol

{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol

Cat. No. B6082562
M. Wt: 253.22 g/mol
InChI Key: BPPNOQMOTIUMBP-UHFFFAOYSA-N
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Description

{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol, also known as TFMPM, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. TFMPM is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. It is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is not fully understood. However, it is believed to act as a modulator of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), peroxisome proliferator-activated receptor gamma (PPARγ), and G protein-coupled receptors (GPCRs). {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has been shown to inhibit the activity of COX-2, which is an enzyme that plays a crucial role in the inflammatory response. It has also been shown to activate PPARγ, which is a nuclear receptor that regulates various metabolic processes in the body.
Biochemical and Physiological Effects:
{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the advantages of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is its versatility in various fields of research. It can be used as a starting material in the synthesis of various bioactive compounds, and it can also be used as a ligand in the synthesis of metal complexes. {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is also relatively easy to synthesize, and it is commercially available. However, one of the limitations of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol is its potential toxicity. It is important to handle {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol with caution, and proper safety measures should be taken when working with this compound.

Future Directions

There are several future directions for research involving {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol. One area of research is the development of novel bioactive compounds using {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol as a starting material. Another area of research is the synthesis of metal complexes using {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol as a ligand, with potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of {4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol and its potential applications in the treatment of various diseases, including cancer and viral infections.

Synthesis Methods

{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol can be synthesized using different methods. One of the most commonly used methods is the reaction of 4-(trifluoromethyl)-2-pyridinecarboxaldehyde with benzyl magnesium chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(trifluoromethyl)-2-pyridinecarboxylic acid with benzyl bromide, followed by reduction with lithium aluminum hydride.

Scientific Research Applications

{4-[4-(trifluoromethyl)-2-pyridinyl]phenyl}methanol has various applications in scientific research. It has been used as a starting material in the synthesis of various bioactive compounds, including anti-inflammatory, anticancer, and antiviral agents. It has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.

properties

IUPAC Name

[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPNOQMOTIUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Trifluoromethyl)pyridin-2-yl)benzyl alcohol

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